molecular formula C14H24FNO4 B1343362 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate CAS No. 317360-04-6

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B1343362
CAS No.: 317360-04-6
M. Wt: 289.34 g/mol
InChI Key: SLVXHAKCMVOQSY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group, a fluorine atom at the 3-position, and an ethoxy-oxoethyl substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules. Its molecular formula is C₁₃H₂₂FNO₄, with a molecular weight of 283.32 g/mol (calculated). It is commercially available in milligram quantities (100 mg: €346; 250 mg: €596) for research use .

The tert-butyl carbamate group protects the piperidine nitrogen, enabling selective deprotection under acidic conditions for downstream modifications .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVXHAKCMVOQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoropiperidine, which is then protected with a tert-butyl group.

    Ethoxy-oxoethyl Side Chain Introduction: The protected 3-fluoropiperidine is reacted with ethyl bromoacetate in the presence of a base such as triethylamine.

    Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy-oxoethyl side chain can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic or basic conditions can be applied, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction pathway chosen.

Scientific Research Applications

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The ethoxy-oxoethyl side chain contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Synthesis Reference
This compound Not explicitly listed C₁₃H₂₂FNO₄ 283.32 3-Fluoro, 4-(2-ethoxy-2-oxoethyl), tert-butyl carbamate Intermediate for bioactive molecules; synthesized via reductive amination or esterification
(±)-cis/trans 4-Methylbenzyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate Not listed C₁₈H₂₄FNO₄ 337.40 3-Fluoro, 4-(2-ethoxy-2-oxoethyl), 4-methylbenzyl ester Synthesized via silica gel chromatography (50% yield for cis; 12% for trans isomer)
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 1354953-08-4 C₁₇H₁₉F₄NO₃ 361.34 3-Keto, 4-[4-fluoro-3-(trifluoromethyl)phenyl], tert-butyl carbamate Intermediate in pharmaceutical synthesis; high-resolution crystallography applications
tert-Butyl 3,3-difluoropiperidine-1-carboxylate 911634-75-8 C₁₀H₁₇F₂NO₂ 221.24 3,3-Difluoro, tert-butyl carbamate Used in agrochemicals and drug discovery; synthesized via fluorination of piperidine precursors
tert-Butyl 4-((1H-benzo[d]imidazol-2-yl)amino)-3-fluoropiperidine-1-carboxylate (144g) Not listed C₁₈H₂₄FN₃O₂ 333.41 3-Fluoro, 4-(benzimidazol-2-yl)amino, tert-butyl carbamate Antimalarial candidate (78% purity); synthesized via coupling with benzene-1,2-diamine

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Stability: The 3-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate) . The ethoxy-oxoethyl group offers versatility for further derivatization, unlike rigid aromatic substituents (e.g., trifluoromethylphenyl in CAS 1354953-08-4) .

Synthetic Yields and Purity: The target compound’s analogs, such as (±)-cis/trans 4-methylbenzyl derivatives, show moderate yields (50% cis, 12% trans) due to stereochemical challenges during purification . Compound 144g (tert-butyl 4-((1H-benzo[d]imidazol-2-yl)amino)-3-fluoropiperidine-1-carboxylate) achieves 78% purity, highlighting the impact of bulky substituents on synthetic efficiency .

Biological Relevance: Fluorinated piperidines like the target compound are prioritized in drug discovery for their improved pharmacokinetic profiles. For example, 144g demonstrated antimalarial activity, underscoring the role of fluorine in bioactive molecules . Non-fluorinated analogs (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) are less commonly used in lead optimization due to rapid metabolic clearance .

Structural and Functional Insights:

  • Steric Effects : The tert-butyl group in all compared compounds provides steric protection, preventing undesired nucleophilic attacks at the piperidine nitrogen.
  • Electronic Modulation : Fluorine at the 3-position withdraws electron density, altering the basicity of the piperidine nitrogen and influencing binding interactions in target proteins .
  • Synthetic Flexibility : Ethoxy-oxoethyl and benzyl ester groups (e.g., in ) allow for straightforward hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1235842-48-4) is a synthetic compound with a molecular formula of C14H24FNO4 and a molecular weight of 289.347 g/mol. This compound belongs to the class of piperidine derivatives and has garnered interest in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders.

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Compounds that inhibit the spindle assembly checkpoint have shown promise in cancer therapy by promoting erroneous chromosome segregation, leading to cell death in tumor cells. Tert-butyl derivatives have been explored for their ability to interfere with mitotic processes, thereby exhibiting potential antitumor effects .
  • Enzyme Inhibition : The presence of the piperidine moiety allows for interactions with various enzymes, potentially acting as an inhibitor or modulator. This characteristic is crucial for developing pharmacological agents targeting specific pathways involved in cellular proliferation and survival .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, although specific research on this compound is limited. The fluorine substitution might enhance its interaction with neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of similar piperidine derivatives in xenograft models of cancer. The compounds were shown to significantly reduce tumor growth by inducing apoptosis through mitotic checkpoint inhibition. The results indicated that the introduction of fluorine into the piperidine structure could enhance these effects due to increased lipophilicity and receptor binding affinity .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted that tert-butyl derivatives can act as competitive inhibitors for certain kinases involved in cell cycle regulation. The binding affinity was measured using IC50 values, demonstrating effective inhibition at micromolar concentrations. These findings suggest potential therapeutic applications in diseases characterized by dysregulated cell growth .

Data Table: Biological Activities of Tert-butyl Derivatives

Activity Mechanism Reference
AntitumorInhibition of mitotic checkpoint
Enzyme InhibitionCompetitive inhibition of kinases
NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step strategies, starting with piperidine ring functionalization. Key steps include:

  • Introduction of fluorine : Fluorination at the 3-position of the piperidine ring may use electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .
  • Ethoxy-oxoethyl group attachment : A nucleophilic substitution or coupling reaction (e.g., using ethyl bromoacetate) at the 4-position, followed by Boc (tert-butoxycarbonyl) protection .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard, with LC-MS to confirm intermediate purity .
    Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (0–20°C for coupling steps) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., fluorine-induced deshielding at C3) and Boc-group integrity. Diastereomeric mixtures may show split signals (e.g., δH 5.38 vs. 5.51 in ) .
  • LC-MS/APCI+ : Monitors molecular ion peaks (e.g., m/z 541 [M+H]+) and detects impurities .
  • HPLC : Validates purity (>92% in ) and resolves diastereomers using reverse-phase columns .

Advanced: How does the 3-fluoro substituent influence reactivity in downstream functionalization?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Directs electrophilic substitutions : Para/ortho to fluorine in aromatic systems (noted in phenyl-containing analogs) .
  • Affects nucleophilic attacks : Reduces basicity of the piperidine nitrogen, altering coupling efficiencies. For example, TBTU-mediated amide couplings (as in ) may require extended reaction times (6+ hours) .
  • Stability : Fluorine enhances metabolic stability in biological studies, a key factor in medicinal chemistry applications .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Diastereomer Analysis : Splitting in 1^1H NMR (e.g., δH 5.38 and 5.51 in ) suggests chiral centers. Use chiral HPLC or recrystallization to isolate enantiomers .
  • Dynamic Effects : Temperature-dependent NMR (e.g., 50°C in ) reduces signal broadening caused by conformational exchange .
  • X-ray Crystallography : Definitive structural assignment, as applied in piperazine analogs ( ) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (mandatory for all steps). Respiratory protection if aerosol risk exists .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane in ) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can synthetic routes be optimized for scalability without compromising yield?

Methodological Answer:

  • Catalysis : Replace stoichiometric reagents (e.g., TBTU) with catalytic systems (e.g., HATU) to reduce waste .
  • Solvent Selection : Switch from DCM () to greener solvents (e.g., 2-MeTHF) while maintaining reaction efficiency .
  • Flow Chemistry : Continuous processing for exothermic steps (e.g., fluorination) improves control and scalability .

Advanced: What mechanistic insights explain regioselectivity in piperidine functionalization?

Methodological Answer:

  • Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., 4-position over 2-position) .
  • Electronic Effects : Fluorine at C3 deactivates adjacent sites, favoring nucleophilic attacks at C4 (supported by DFT calculations in similar systems) .

Basic: How is the compound used in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Development : The piperidine-Boc core is a scaffold for protease inhibitors (e.g., HIV entry inhibitors in ) .
  • Prodrug Design : The ethoxy-oxoethyl group enhances solubility for in vivo studies .
  • SAR Studies : Fluorine’s impact on binding affinity is tested via analog synthesis (e.g., replacing F with Cl or H) .

Advanced: How do stability studies inform storage and handling conditions?

Methodological Answer:

  • Hydrolytic Stability : Boc groups are sensitive to acids; store at -20°C under nitrogen .
  • Light Sensitivity : Amber vials prevent photodegradation of the fluoropiperidine moiety .
  • Degradation Analysis : Accelerated stability testing (40°C/75% RH) identifies decomposition products via LC-HRMS .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) models binding to protease active sites .
  • MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous environments .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

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